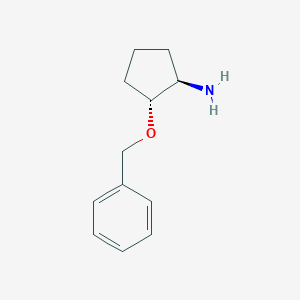

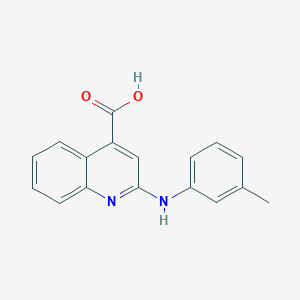

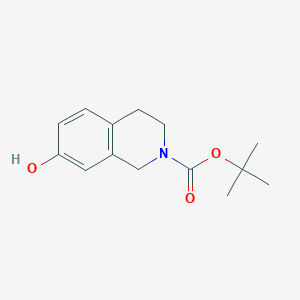

(1R,2R)-2-(苄氧基)环戊胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to "(1R,2R)-2-(Benzyloxy)cyclopentanamine" involves complex organic reactions, where the key steps may include iodolactamization, cyclization, and reductive amination processes. Campbell et al. (2009) described an enantioselective synthesis involving iodolactamization as a crucial step, yielding highly functionalized intermediates suitable for developing potent antagonists (Campbell et al., 2009). This methodology highlights the importance of precise control over stereochemistry and functional group introduction in the synthesis of complex amines.

Molecular Structure Analysis

The molecular structure of "(1R,2R)-2-(Benzyloxy)cyclopentanamine" derivatives plays a significant role in their reactivity and potential applications. X-ray crystallography and NMR spectroscopy are common tools for determining the conformation and stereochemistry of such molecules. For example, the structure and racemization studies of related compounds provide insights into their stability and conformational preferences, which are essential for understanding their reactivity and interactions (Nguyen et al., 2019).

Chemical Reactions and Properties

"(1R,2R)-2-(Benzyloxy)cyclopentanamine" and its derivatives undergo various chemical reactions, including cyclization, aziridination, and cycloaddition, demonstrating their versatility as synthetic intermediates. Hu et al. (2009) explored the scope and mechanism of intramolecular aziridination, indicating the potential of these compounds to form structurally complex and diverse cyclic amines (Hu et al., 2009).

科学研究应用

构象锁定核苷酸的合成

一项研究描述了从3-(羟甲基)双环[2.2.1]庚烷-2,5-二醇衍生的新型构象锁定碳环核苷酸的合成过程。该过程涉及多个步骤,从苄氧基双环庚烯衍生物开始,导致各种胸腺嘧啶和嘌呤核苷类似物的合成。这些核苷酸在药物化学中具有潜在应用,特别是在设计针对病毒和其他疾病的药物时(Hřebabecký等,2006)。

手性合成用于药物开发

另一项研究专注于对苄基环己基氨基甲酸苄酯化合物的手性合成,这是一系列强效CCR2拮抗剂的关键中间体。该合成的关键在于碘内酯化步骤,展示了(1R,2R)-2-(苄氧基)环戊胺衍生物在开发治疗剂中的重要性(Campbell et al., 2009)。

醇的苄基化

使用一种台式稳定的吡啶盐对醇的苄基化研究也突显了苄氧基衍生物在合成化学中的多功能性。这种方法促进了醇转化为苄醚,展示了苄氧基化合物在有机合成中的更广泛用途(Poon & Dudley, 2006)。

肿瘤治疗的新型σ1拮抗剂

在设计用于肿瘤治疗的新型σ1拮抗剂方面发现了重要应用。一项研究合成了一系列氨乙基取代的环己烷衍生物,探索它们作为σ1受体拮抗剂的潜力。这些化合物显示出在抑制人前列腺肿瘤细胞生长方面的潜力,表明(1R,2R)-2-(苄氧基)环戊胺衍生物在癌症治疗中的治疗潜力(Kopp et al., 2020)。

立体异构合成子的表征

此外,关于在大气压化学电离条件下对环丙烷氨基酸立体异构合成子进行表征的研究说明了该化合物在详细分子研究中的实用性。这些研究有助于理解环丙烷衍生物的结构和电子性质,这对于药物设计和合成是有价值的(Cristoni et al., 2000)。

安全和危害

属性

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSXLUBRRQALI-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181657-56-7 |

Source

|

| Record name | (1R,2R)-trans-2-Benzyloxy-cyclopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

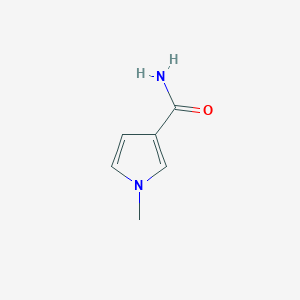

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)

![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)